4-Carboxynaphthalene-1-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borononaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYYKYNBMCQCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627689 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332398-57-9 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Bifunctional Scaffold for Modern Chemistry

An In-depth Technical Guide to 4-Carboxynaphthalene-1-boronic acid: Properties, Reactivity, and Applications

This compound is a versatile bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science. Featuring a rigid naphthalene core functionalized with both a carboxylic acid and a boronic acid group, it serves as a powerful building block for constructing complex molecular architectures. The distinct reactivity of its two functional groups—the boronic acid's utility in palladium-catalyzed cross-coupling reactions and the carboxylic acid's capacity for amide bond formation—allows for orthogonal synthetic strategies. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering field-proven insights for professionals in drug development and scientific research.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research. These identifiers and physical characteristics dictate its behavior in chemical reactions, its solubility, and its stability.

Chemical Structure and Identifiers

The molecule consists of a naphthalene ring system substituted at the C1 and C4 positions with boronic acid and carboxylic acid groups, respectively.

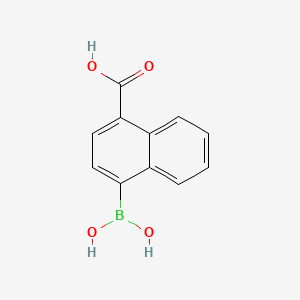

Caption: 2D Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 332398-57-9 | [1][2] |

| Molecular Formula | C₁₁H₉BO₄ | [1][2] |

| Molecular Weight | 216.00 g/mol | [1][2] |

| IUPAC Name | 4-borononaphthalene-1-carboxylic acid | [1] |

| Synonyms | 4-Borono-1-naphthoic acid, 4-Carboxy-1-naphthylboronic acid | [1][2] |

| InChI Key | SRYYKYNBMCQCAB-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

The physical properties of the compound are summarized below. These values are critical for selecting appropriate solvents for reactions and purifications, as well as for understanding the compound's stability.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical State | Solid / Crystalline Powder | Typically observed for this class of compounds. | N/A |

| Boiling Point | 502.29 °C at 760 mmHg | This is a calculated value and may not reflect experimental reality due to decomposition at high temperatures. | [3] |

| Density | 1.422 g/cm³ | Calculated value. | [3] |

| pKa | Not Experimentally Determined | Contains two acidic protons. The carboxylic acid pKa is expected to be ~4-5, typical for benzoic acids[4]. The boronic acid Lewis acidity pKa is likely higher, influenced by the naphthalene ring, potentially in the range of 7-9[5][6]. | N/A |

| Solubility | No quantitative data available | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Poor solubility is expected in water and nonpolar organic solvents like hexanes. | N/A |

The presence of both a nonpolar naphthalene core and two polar functional groups results in amphiphilic character, influencing its solubility profile. The dual pKa values are central to its utility; the lower pKa of the carboxylic acid allows for selective deprotonation and derivatization, while the Lewis acidity of the boronic acid is key to its role in cross-coupling reactions.

Spectroscopic Profile for Compound Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound in a laboratory setting. While raw spectra are database-specific, the expected characteristics are universal.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the naphthalene ring. Two broad, exchangeable singlets are expected for the acidic protons of the carboxylic acid (-COOH) and the boronic acid (-B(OH)₂). The exact chemical shifts of these acidic protons can vary significantly with solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals for the aromatic carbons of the naphthalene ring, a characteristic signal for the carboxyl carbon (~165-175 ppm), and a signal for the carbon atom directly bonded to the boron atom.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies to confirm the structure include a broad O-H stretch (~2500-3300 cm⁻¹) for both the carboxylic acid and boronic acid hydroxyl groups, a sharp C=O (carbonyl) stretch for the carboxylic acid (~1700 cm⁻¹), and characteristic B-O stretches (~1300-1400 cm⁻¹)[7].

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value of 216.059 Da[1].

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two chemically distinct functional groups, which can be addressed in a selective or sequential manner.

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The boronic acid group is an outstanding nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the naphthalene core and various aryl, heteroaryl, or vinyl halides/triflates. This is one of the most robust and widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.

Mechanism Insight: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X).

-

Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected as the final product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a representative example. Specific substrates may require optimization of catalyst, base, solvent, and temperature.

-

Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water. The choice of solvent is critical for ensuring all reagents are sufficiently soluble.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The carboxylic acid group may require pH adjustment during extraction. If the product is an acid, acidifying the aqueous layer will protonate it, potentially causing it to precipitate or become extractable into an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

The Carboxylic Acid Moiety: Amidation and Esterification

The carboxylic acid group at the C4 position provides a second reactive handle for synthetic elaboration. It readily undergoes standard transformations such as:

-

Amide Bond Formation: Coupling with primary or secondary amines using activating agents like EDC/HOBt or HATU to form amides. This is a cornerstone reaction in the synthesis of peptide-based drugs and other bioactive molecules[8].

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents to form esters.

This dual reactivity is illustrated in the workflow below.

Caption: Synthetic utility workflow of the bifunctional reagent.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Intermediates: Its primary use is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2][9]. The ability to construct a complex biaryl core via Suzuki coupling and then attach another fragment or solubilizing group via the carboxylic acid is a powerful strategy in drug design.

-

Linker Technologies: In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. This molecule can serve as a rigid scaffold within a linker, connecting a protein-binding moiety to an E3 ligase-binding element.

-

Materials Science: The rigid, planar naphthalene core can be incorporated into organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), where defined π-conjugated systems are required.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is crucial to ensure safety.

-

Hazard Identification: Based on available safety data sheets, this compound is not classified as a hazardous substance under GHS[3][10]. However, it may cause skin and eye irritation upon contact[11].

-

Handling Precautions:

-

First Aid Measures:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[3]. Boronic acids can be susceptible to dehydration to form boroxines, so storage in a desiccator is recommended for long-term stability.

References

- 1. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(332398-57-9) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. H56542.03 [thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-Carboxynaphthalene-1-boronic Acid

An In-Depth Technical Guide to the Synthesis of 4-Carboxynaphthalene-1-boronic Acid

This compound is a bifunctional aromatic compound featuring both a carboxylic acid and a boronic acid group on a naphthalene scaffold.[1] This unique arrangement makes it a highly valuable building block in medicinal chemistry and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex carbon-carbon bonds.[2][3][4] The carboxylic acid group provides a site for further functionalization, such as amide bond formation, or can influence the molecule's solubility and pharmacokinetic properties. This guide provides a detailed examination of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles and providing field-proven protocols for its preparation.

Synthetic Strategy Overview: Pathways to a Bifunctional Naphthalene

The synthesis of this compound predominantly starts from a pre-functionalized naphthalene core. The most common and commercially practical precursor is 4-bromo-1-naphthoic acid .[5][6] This starting material strategically places a halogen atom at the desired position for borylation while already containing the required carboxylic acid functionality.

Two principal methodologies are employed to convert the carbon-bromine bond into a carbon-boron bond:

-

Palladium-Catalyzed Miyaura Borylation: A robust and widely used method that employs a palladium catalyst to couple the aryl halide with a diboron reagent. This approach is known for its excellent functional group tolerance.[7][8][9]

-

Lithiation-Borylation Sequence: A classic organometallic approach involving a halogen-lithium exchange to form a highly reactive aryllithium species, which is then trapped with an electrophilic boron source.[10][11][12]

This guide will detail the experimental protocols for both approaches, offering insights into the critical parameters that govern their success.

Method 1: Palladium-Catalyzed Miyaura Borylation

This method represents the most common strategy for synthesizing aryl boronic acids and their esters due to its mild conditions and compatibility with various functional groups, including the carboxylic acid present in the substrate.[9] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Core Principle & Mechanistic Insight

The Miyaura borylation reaction is a variation of the Suzuki coupling manifold. The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-1-naphthoic acid) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a diboron reagent, activated by a base. Finally, reductive elimination occurs, releasing the naphthalenylboronate ester and regenerating the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[7][13]

Mandatory Visualization: Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle for the Pd-catalyzed Miyaura borylation.

Experimental Protocol: Borylation of 4-Bromo-1-naphthoic acid

This protocol details the synthesis of the pinacol boronate ester of this compound, which is then hydrolyzed to the final product.

Reagent Table

| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Properties |

| 4-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | Substrate | Solid[5] |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source | Solid, moisture-sensitive |

| PdCl₂(dppf)-CH₂Cl₂ adduct | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | Catalyst | Solid, air-stable Pd(II) precatalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base | Solid, must be anhydrous |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Anhydrous, high boiling point |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Acid (Work-up) | 2M aqueous solution |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | Organic solvent |

Step-by-Step Methodology

-

Inert Atmosphere Setup: An oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is assembled. The system is purged with inert gas for 15-20 minutes.

-

Reagent Addition: To the flask are added 4-bromo-1-naphthoic acid (2.51 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), potassium acetate (2.94 g, 30.0 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (0.245 g, 0.3 mmol, 3 mol%).

-

Solvent Addition: Anhydrous 1,4-dioxane (50 mL) is added via syringe.

-

Reaction Execution: The reaction mixture is heated to 90 °C under a positive pressure of inert gas and stirred vigorously for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Cooling and Filtration: The mixture is cooled to room temperature. The solids are filtered through a pad of Celite, and the filter cake is washed with ethyl acetate (2 x 20 mL).

-

Solvent Removal: The combined filtrates are concentrated under reduced pressure to yield a crude residue.

-

Hydrolysis of Boronate Ester: The crude residue is dissolved in a mixture of acetone (50 mL) and water (25 mL). 2M aqueous HCl is added dropwise until the pH is approximately 1-2. The mixture is stirred vigorously at room temperature for 4-6 hours to effect complete hydrolysis of the pinacol ester.

-

Extraction and Purification: The acetone is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude this compound.

-

Final Purification: The crude product is purified by recrystallization or by performing an acid-base extraction as detailed in the Purification section below.

Method 2: Lithiation-Borylation via Halogen-Lithium Exchange

This classic organometallic route offers a powerful alternative, particularly when palladium catalysts are undesirable or cost-prohibitive. The core of this method is the generation of a potent nucleophilic aryllithium intermediate, which readily reacts with an electrophilic borate ester.[11][12]

Core Principle & Mechanistic Insight

A critical consideration for this pathway is the presence of the acidic carboxylic acid proton, which would be immediately deprotonated by the highly basic organolithium reagent. To circumvent this, the carboxylic acid must first be protected, typically as an ester. Following protection, the aryl bromide is treated with an alkyllithium reagent (e.g., n-BuLi) at low temperature (-78 °C) to perform a halogen-lithium exchange. The resulting aryllithium is then quenched with a trialkyl borate (e.g., triisopropyl borate). A final aqueous acidic work-up serves the dual purpose of hydrolyzing the borate ester to the boronic acid and deprotecting the carboxyl group.

Mandatory Visualization: Lithiation-Borylation Workflow

Caption: Workflow for the Lithiation-Borylation synthesis route.

Experimental Protocol: Lithiation of Methyl 4-bromo-1-naphthoate

Reagent Table

| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Properties |

| Methyl 4-bromo-1-naphthoate | C₁₂H₉BrO₂ | 265.10 | Substrate | Solid |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent | Pyrophoric, moisture-sensitive solution in hexanes |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Boron Source | Liquid, highly moisture-sensitive |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous, must be distilled from a drying agent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Acid (Work-up) | 2M aqueous solution |

Step-by-Step Methodology

Note: This protocol assumes the starting material, Methyl 4-bromo-1-naphthoate, has been prepared via standard Fischer esterification of 4-bromo-1-naphthoic acid.

-

Inert Atmosphere and Cooling: An oven-dried 250 mL three-neck round-bottom flask with a stir bar, thermometer, and nitrogen/argon inlet is charged with Methyl 4-bromo-1-naphthoate (2.65 g, 10.0 mmol). Anhydrous THF (80 mL) is added, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 30 minutes.

-

Borylation: Triisopropyl borate (3.0 mL, 13.0 mmol) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature over 2 hours.

-

Hydrolysis and Deprotection: The reaction is carefully quenched by the slow addition of 2M aqueous HCl (50 mL). The mixture is then transferred to a larger flask and heated to reflux for 2 hours to ensure complete saponification of the methyl ester.

-

Extraction and Purification: The mixture is cooled to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the crude product.

-

Final Purification: The crude material is purified as described below.

Purification and Characterization of the Final Product

Purifying boronic acids requires specific techniques, as they can be prone to dehydration to form cyclic boroxine anhydrides and may streak on standard silica gel columns.[14]

Recommended Purification Protocol: Acid-Base Extraction

This method leverages the acidic nature of both the boronic acid and carboxylic acid functional groups.

-

Dissolve the crude product in diethyl ether or ethyl acetate (100 mL).

-

Extract the organic solution with an aqueous solution of 1M NaOH (3 x 40 mL). The product will move into the aqueous layer as a disodium salt.

-

Wash the combined basic aqueous layers with diethyl ether (2 x 30 mL) to remove any non-acidic organic impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise with vigorous stirring until the pH is ~1-2.

-

The pure this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash it with cold water, and dry it under high vacuum.

Characterization

-

¹H NMR: Characteristic aromatic signals for the naphthalene core, along with a broad singlet for the B(OH)₂ protons (often exchanges with D₂O) and the COOH proton.

-

¹³C NMR: Signals corresponding to the eleven distinct carbons of the naphthalene carboxylate structure.

-

Mass Spectrometry (ESI-): Expected [M-H]⁻ peak at m/z corresponding to C₁₁H₈BO₄⁻.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling Precautions

Chemical synthesis requires strict adherence to safety protocols. The following table highlights key hazards.

| Reagent | Hazard Classifications | Handling Precautions |

| n-Butyllithium | Pyrophoric, Corrosive, Water-Reactive | Handle under inert atmosphere only. Use proper syringe techniques. Keep away from water and alcohols. Wear fire-retardant lab coat and safety glasses. |

| Palladium Catalysts | Toxic, Irritant | Avoid inhalation of dust and contact with skin. Handle in a well-ventilated fume hood. |

| 1,4-Dioxane | Flammable, Carcinogen, Peroxide-former | Use in a fume hood. Store away from heat and ignition sources. Test for and remove peroxides before use if stored for extended periods. |

| 4-Bromo-1-naphthoic acid | Acute Toxicity (Oral), Eye Irritant | Harmful if swallowed. Causes serious eye irritation. Wear appropriate PPE.[5] |

Conclusion

The synthesis of this compound can be reliably achieved through two primary routes. The palladium-catalyzed Miyaura borylation offers superior functional group tolerance and is often the preferred method in complex molecule synthesis. In contrast, the lithiation-borylation pathway provides a cost-effective, palladium-free alternative, though it necessitates a protection-deprotection sequence for the carboxylic acid. The choice of method will depend on the specific constraints of the research or development environment, including scale, cost, and available equipment. Successful synthesis relies on careful execution, particularly the maintenance of anhydrous and inert conditions, followed by a robust purification strategy to isolate the final, high-purity product.

References

- 1. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-bromo-1-naphthoic acid (C11H7BrO2) [pubchemlite.lcsb.uni.lu]

- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Introduction: A Bifunctional Scaffold for Advanced Synthesis

An In-Depth Technical Guide to 4-Carboxynaphthalene-1-boronic acid (CAS: 332398-57-9)

In the landscape of modern medicinal chemistry and materials science, the demand for versatile, high-utility building blocks is perpetual. This compound emerges as a distinguished reagent, embodying a powerful trifecta of chemical functionalities: a rigid naphthalene scaffold, a reactive boronic acid moiety, and a versatile carboxylic acid handle. This unique combination allows for orthogonal chemical modifications, positioning it as a strategic intermediate in the synthesis of complex molecular architectures.

The naphthalene core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents due to its favorable interactions with biological targets.[1][2][3] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which provides an efficient route to C-C bond formation.[4][5][6] Simultaneously, the carboxylic acid function serves as a classical anchor for a myriad of transformations, including the formation of amides, esters, and other derivatives, crucial for modulating physicochemical properties and exploring structure-activity relationships (SAR).

This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical properties, reactivity, core applications, and field-proven methodologies, offering a causal understanding of its utility in advanced chemical synthesis.

Physicochemical & Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for clarity and rapid reference.

| Property | Value | Source |

| CAS Number | 332398-57-9 | [7][8][9] |

| Molecular Formula | C₁₁H₉BO₄ | [7] |

| Molecular Weight | 216.00 g/mol | [7] |

| IUPAC Name | 4-borononaphthalene-1-carboxylic acid | [7][10][] |

| Synonyms | 4-Borono-1-naphthoic acid, 4-Carboxy-1-naphthylboronic acid | [7][8][10] |

| Appearance | Yellow-green solid | [9] |

| Boiling Point | 502 °C at 760 mmHg | [9] |

| Density | 1.422 g/cm³ | [9] |

| Refractive Index | 1.676 | [9][12] |

| Storage Condition | Store in Refrigerator (2 to 8 °C), under an inert atmosphere. | [9][12] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are essential for structure verification and purity assessment. While raw spectra are available from commercial suppliers and databases, a representative understanding of the ¹¹B NMR is particularly insightful.[13] The boronic acid moiety typically exhibits a broad signal in the ¹¹B NMR spectrum, characteristic of a trigonal planar, sp²-hybridized boron atom, which shifts upon formation of a tetrahedral boronate complex.[14]

Reactivity and Mechanistic Considerations

The synthetic power of this compound lies in the distinct and addressable reactivity of its functional groups.

The Boronic Acid Moiety: A Gateway to C-C Bonds

Boronic acids are Lewis acids that are exceptionally useful in organic synthesis, primarily due to their stability, low toxicity, and participation in the Suzuki-Miyaura cross-coupling reaction.[5][15] The key to this reaction is the transmetalation step, where the organic group (the naphthalenyl moiety) is transferred from the boron atom to the palladium catalyst. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, enhancing the rate of transmetalation.[5][16]

The general catalytic cycle is a foundational concept for any researcher employing this reagent.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. hurawalhi.com [hurawalhi.com]

- 10. This compound, 95% | Fisher Scientific [fishersci.ca]

- 12. hoffmanchemicals.com [hoffmanchemicals.com]

- 13. This compound(332398-57-9) 1H NMR spectrum [chemicalbook.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Boronic acid - Wikipedia [en.wikipedia.org]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Carboxynaphthalene-1-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Carboxynaphthalene-1-boronic Acid

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the versatile reactivity of both a carboxylic acid and a boronic acid moiety, makes it a valuable reagent for constructing complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups and its relatively mild conditions have made it indispensable in modern drug discovery.[2] The carboxylic acid handle provides a secondary point for modification, such as amide bond formation, enabling its incorporation into larger structures like PROTACs and other targeted therapeutics.[4]

The reliability of any synthesis hinges on the quality of its starting materials. For a reagent as pivotal as this compound, selecting a reputable commercial supplier is a critical, non-trivial step that directly impacts experimental reproducibility, yield, and purity of the final product. This guide provides a technical framework for evaluating suppliers, verifying material quality, and effectively utilizing this reagent in a laboratory setting.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 332398-57-9 | [4][5] |

| Molecular Formula | C₁₁H₉BO₄ | [4][6] |

| Molecular Weight | 216.00 g/mol | [4][6] |

| Appearance | Typically a solid | |

| Purity (Typical) | ≥95% - 98% | [4][5][6] |

| Storage | Room temperature, under inert atmosphere | [4][6] |

Part 1: Commercial Supplier Landscape and Evaluation Criteria

Sourcing high-purity this compound requires careful vetting of potential suppliers. The market ranges from large, well-established chemical providers to smaller, specialized custom synthesis labs. The optimal choice depends on the scale of the research, purity requirements, and the level of documentation needed.

Key Evaluation Criteria:

-

Purity and Analytical Data: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should detail the purity as determined by reliable methods like High-Performance Liquid Chromatography (HPLC)[5][7] and include characterization data (e.g., ¹H NMR, Mass Spectrometry) to confirm identity. Be wary of suppliers who only provide a minimal purity percentage without supporting data.

-

Batch-to-Batch Consistency: For long-term projects or scaled-up syntheses, consistency is paramount. Inquire about the supplier's quality management system and their ability to provide material from the same batch for future orders or to guarantee similar purity profiles across different batches.

-

Available Documentation: Beyond the CoA, a reputable supplier should readily provide a Safety Data Sheet (SDS) detailing handling, storage, and emergency procedures.[8][9][10]

-

Technical Support: Access to a knowledgeable technical support team can be invaluable for troubleshooting unexpected results or for inquiries regarding reagent stability and solubility.

Table 2: Comparative Overview of Select Commercial Suppliers

| Supplier | Typical Purity | Available Quantities | Strengths |

| Thermo Fisher Scientific (Alfa Aesar) | >94% (HPLC)[5][7] | 250 mg, 1 g | Extensive documentation, reliable global distribution. |

| Sigma-Aldrich (Merck) | 98% | 100 mg, 250 mg, 1 g | Broad portfolio, strong reputation for quality control. |

| ChemScene | ≥98% | Custom | Offers a range of functional group building blocks.[6] |

| Santa Cruz Biotechnology | N/A | Custom | Focus on biochemicals for research.[11] |

Note: This table is illustrative and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier before purchasing.

Part 2: Incoming Quality Control and Material Verification

Upon receipt of the material, it is best practice to perform independent verification, regardless of the supplier's reputation. This step is a cornerstone of a self-validating protocol and ensures the integrity of your experimental starting point. Arylboronic acids can be challenging to analyze due to their propensity to form cyclic anhydrides (boroxines) and their susceptibility to decomposition pathways like protodeboronation.[12][13][14]

Protocol: HPLC-UV Purity Verification

Rationale: Reversed-phase HPLC is a powerful technique for assessing the purity of arylboronic acids and detecting potential impurities. The analysis of boronic acids can be challenging due to their labile nature, often requiring specialized conditions to prevent on-column degradation.[15][16][17] This protocol provides a general starting point for method development.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound into a clean HPLC vial.

-

Dissolve the sample in 1.0 mL of a suitable diluent. Acetonitrile is often a good choice as an aprotic solvent to minimize hydrolysis.[17]

-

Vortex until fully dissolved.

-

-

Chromatographic Conditions:

-

Column: C18, 2.7 µm, 4.6 x 100 mm. The C18 stationary phase provides good retention for the aromatic naphthalene core.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

-

Causality Check: The presence of early-eluting, broad peaks may indicate the presence of the corresponding boronic acid anhydride (boroxine) or other polar impurities. Significant peak tailing can sometimes be mitigated by adjusting the mobile phase pH, though this must be done carefully to avoid on-column hydrolysis.[16]

-

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][3] The reaction involves the palladium-catalyzed coupling of the organoborane with an organohalide.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout re_point [shape=point, width=0.01, height=0.01]; oa_point [shape=point, width=0.01, height=0.01]; tm_point [shape=point, width=0.01, height=0.01];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> tm_complex [label=" Transmetalation"]; tm_complex -> pd0 [label=" Reductive\n Elimination"];

// Side reactions oa_complex -> tm_point [dir=none]; tm_point [label="R¹-X", shape=plaintext, fontcolor="#202124"];

tm_complex -> re_point [dir=none]; re_point [label="R²-B(OH)₂\n+ Base", shape=plaintext, fontcolor="#202124"];

pd0 -> oa_point [dir=none]; oa_point [label="R¹-R²", shape=plaintext, fontcolor="#202124"];

// Positioning {rank=same; pd0; oa_point;} {rank=same; oa_complex; tm_point;} {rank=same; tm_complex; re_point;} } end_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3][18]

Protocol: Representative Suzuki-Miyaura Coupling

Rationale: This protocol describes the coupling of this compound with a generic aryl bromide. The choice of catalyst, base, and solvent is critical for achieving high yields. A phosphine-ligated palladium(0) source is standard. The base is required to activate the boronic acid for the transmetalation step.[3][18]

-

Reagent Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents).

-

Add the aryl bromide (1.0 equivalent).

-

Add Potassium Carbonate (K₂CO₃) (3.0 equivalents) as the base.

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) as the catalyst.

-

-

Solvent Addition:

-

Add a degassed solvent mixture, such as 1,4-Dioxane and Water (e.g., 4:1 v/v). The aqueous component is often crucial for dissolving the base and facilitating the reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent like Ethyl Acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product. The carboxylic acid moiety may necessitate the addition of a small amount of acid (e.g., acetic acid) to the eluent to ensure good peak shape.

-

Part 4: Safe Handling and Storage

Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][10] While some suppliers suggest room temperature storage, refrigeration (2-8°C) under an inert atmosphere is a prudent measure to minimize degradation over long periods.[19] Boronic acids are known to be hygroscopic and can decompose upon exposure to moisture.[12][14]

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10] Avoid creating dust.[8][10] In case of skin or eye contact, flush immediately with copious amounts of water.[8]

Conclusion

This compound is a powerful tool for synthetic chemists, but its effective use begins with diligent sourcing and rigorous quality verification. By partnering with reputable suppliers, implementing a robust incoming material inspection protocol, and employing optimized reaction conditions, researchers can leverage the full potential of this versatile building block. This systematic approach not only enhances the probability of experimental success but also upholds the principles of scientific reproducibility and integrity.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. laballey.com [laballey.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Carboxynaphthalene-1-boronic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Carboxynaphthalene-1-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of this important bifunctional molecule. By integrating theoretical principles with analogous crystallographic data and spectroscopic methodologies, this guide aims to deliver actionable insights for those utilizing this compound in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid moiety appended to a naphthalene scaffold. This unique arrangement of functional groups makes it a valuable building block in several scientific domains. In the pharmaceutical industry, boronic acids are a cornerstone of modern drug discovery, with several FDA-approved drugs containing this functional group.[1] Their ability to form reversible covalent bonds with diols is key to their use as sensors and in drug delivery systems. The carboxylic acid group, on the other hand, provides a handle for forming amides, esters, and other derivatives, allowing for the construction of complex molecular architectures.[2] The rigid naphthalene core provides a well-defined spatial arrangement for these two functional groups, making it an attractive component for creating targeted therapeutics and functional materials.

Molecular Structure and Solid-State Conformation

While a definitive single-crystal X-ray diffraction structure for this compound is not publicly available at the time of this writing, a detailed understanding of its solid-state conformation can be inferred from the crystallographic analysis of closely related compounds, namely 4-carboxyphenylboronic acid and (naphthalen-1-yl)boronic acid.

Inferred Solid-State Structure from Analogous Compounds

The crystal structure of 4-carboxyphenylboronic acid reveals extensive intermolecular hydrogen bonding.[3][4] It is highly probable that this compound adopts a similar packing motif, with the carboxylic acid groups forming hydrogen-bonded dimers and the boronic acid groups participating in a network of hydrogen bonds with neighboring molecules.

From the crystal structure of (naphthalen-1-yl)boronic acid, we can infer the likely orientation of the boronic acid group relative to the naphthalene ring. In both the monoclinic and orthorhombic forms of (naphthalen-1-yl)boronic acid, the boronic acid group is twisted out of the plane of the naphthalene ring, with a dihedral angle of approximately 40°.[5] A similar non-planar arrangement is expected for this compound to minimize steric hindrance.

The following table summarizes key structural parameters anticipated for this compound, based on data from its phenyl and naphthalene analogues.

| Parameter | Expected Value/Range | Rationale from Analogous Structures |

| C-B Bond Length | ~1.55 - 1.57 Å | Typical for arylboronic acids. |

| B-O Bond Lengths | ~1.36 - 1.38 Å | Consistent with sp² hybridized boron in a boronic acid. |

| O-B-O Bond Angle | ~118 - 122° | Near trigonal planar geometry around the boron atom. |

| Dihedral Angle (Naphthalene-B(OH)₂) | ~40° | To alleviate steric strain, as seen in (naphthalen-1-yl)boronic acid.[5] |

| Dihedral Angle (Naphthalene-COOH) | ~10 - 30° | To balance conjugation and steric effects, as seen in 4-carboxyphenylboronic acid.[6] |

Conformational Analysis in Solution

In solution, this compound will exhibit greater conformational flexibility compared to the solid state. The key rotational degrees of freedom are around the C(1)-B and C(4)-C(OOH) single bonds.

Caption: Conformational flexibility of this compound.

The rotation around the C(1)-B bond is expected to have a relatively low energy barrier, allowing for rapid interconversion between conformers where the B(OH)₂ group is either syn or anti with respect to the adjacent aromatic ring. The anti conformation is generally favored to minimize steric interactions. The rotation around the C(4)-C(OOH) bond will also influence the overall shape of the molecule, with the planarity of the carboxylic acid group with respect to the naphthalene ring being a balance between conjugative stabilization and steric hindrance.

Experimental Protocols for Structural and Conformational Characterization

A multi-technique approach is essential for a thorough characterization of this compound.

Synthesis and Purification

A common synthetic route to arylboronic acids is through the reaction of an aryl halide with a diboron ester in the presence of a palladium catalyst (Miyaura borylation), followed by hydrolysis. For this compound, the starting material would be a di-halogenated naphthalene, which is selectively functionalized.

Step-by-Step Synthesis Outline:

-

Protection of the Carboxylic Acid: If starting from 4-bromo-1-naphthoic acid, the carboxylic acid is first protected as an ester (e.g., methyl ester) to prevent side reactions.

-

Miyaura Borylation: The protected aryl bromide is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMSO).

-

Deprotection and Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the final this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns can help confirm the substitution pattern on the naphthalene ring. The acidic protons of the carboxylic acid and boronic acid groups are often broad and may exchange with solvent.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon attached to the boron atom will have a characteristic chemical shift.

-

¹¹B NMR: This is a crucial technique for characterizing boronic acids. This compound should exhibit a single, broad resonance in the ¹¹B NMR spectrum, typically in the range of 27-32 ppm for a tricoordinate boron center.[7]

-

-

Infrared (IR) Spectroscopy:

-

The O-H stretching vibrations of the carboxylic acid and boronic acid groups will appear as broad bands in the region of 3500-2500 cm⁻¹.

-

The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹.

-

The B-O stretching vibrations are typically found in the 1300-1400 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a very accurate mass measurement.

-

Applications in Drug Development and Beyond

The unique structural features of this compound make it a versatile tool for drug discovery and other applications.

-

Scaffold for Targeted Inhibitors: The rigid naphthalene core can be used to position the boronic acid and carboxylic acid functionalities for optimal interaction with a biological target. Boronic acids are known to be potent inhibitors of serine proteases.[1]

-

Fluorescent Probes: The naphthalene moiety is fluorescent, and the boronic acid group can act as a recognition site for carbohydrates. This allows for the design of fluorescent sensors for sugars and other biologically important diols.

-

Covalent Organic Frameworks (COFs): Boronic acids are key building blocks in the synthesis of COFs, which are porous crystalline materials with applications in gas storage, catalysis, and sensing.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a rigid aromatic scaffold and two highly versatile functional groups. While a definitive crystal structure remains to be determined, a comprehensive understanding of its molecular structure and conformational preferences can be achieved through the analysis of analogous compounds and the application of modern spectroscopic techniques. This guide has provided a framework for understanding and utilizing this important chemical entity in the pursuit of novel therapeutics and advanced materials.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Introduction: The Strategic Value of 4-Carboxynaphthalene-1-boronic acid in Modern Synthesis

An in-depth guide to the application of 4-Carboxynaphthalene-1-boronic acid in Suzuki-Miyaura coupling reactions, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction mechanism, practical experimental protocols, and critical considerations for optimizing this powerful synthetic transformation.

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable in both academic and industrial laboratories.[1]

Within the vast arsenal of available organoboron reagents, this compound presents itself as a uniquely valuable building block. Its rigid naphthalene core is a common scaffold in materials science and medicinal chemistry, while the carboxylic acid moiety offers a versatile handle for subsequent synthetic manipulations or for mimicking biological interactions. The direct synthesis of biaryl carboxylic acids is of paramount importance, as this structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a senior application scientist’s perspective on the theoretical underpinnings and practical execution of Suzuki-Miyaura reactions involving this specific and strategic reagent.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3]

References

Application Notes & Protocols: 4-Carboxynaphthalene-1-boronic acid as a Versatile Fluorescent Sensor

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Boronic Acid-Based Fluorescent Sensors

The detection and quantification of biologically relevant molecules are paramount in biomedical research and drug development. Fluorescent sensors have emerged as powerful tools due to their high sensitivity, rapid response times, and potential for real-time monitoring. Among the various classes of fluorescent sensors, those based on arylboronic acids have garnered significant attention for their unique ability to reversibly bind with cis-1,2- and 1,3-diols, a functional group prevalent in many biological molecules, most notably saccharides.[1][2] This reversible covalent interaction forms the basis of a highly selective recognition mechanism.

4-Carboxynaphthalene-1-boronic acid stands as a promising candidate within this class of sensors. Its rigid naphthalene core provides a robust fluorophore with favorable photophysical properties, while the strategically positioned boronic acid and carboxylic acid moieties offer versatile recognition capabilities and potential for aqueous solubility and further functionalization.[3][4] This document provides a comprehensive guide to the principles, applications, and experimental protocols for utilizing this compound as a fluorescent sensor.

Principle of Detection: A Tale of Reversible Interactions and Fluorescence Modulation

The sensing mechanism of this compound hinges on the reversible formation of a cyclic boronate ester with a target analyte containing cis-diol functionalities.[1][2] This interaction is governed by several key factors, including pH, the structure of the diol, and the electronic properties of the boronic acid.

At a physiological pH, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. Upon binding with a diol, the boron atom undergoes a change in hybridization from sp² to sp³, leading to a significant alteration in the electronic environment of the naphthalene fluorophore.[1][5] This change modulates the fluorescence output through several potential mechanisms:

-

Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-donating group can quench the fluorescence of the naphthalene ring. Upon binding to a diol, the change in the electronic properties of the boron center can inhibit this PET process, leading to a "turn-on" fluorescence response.[6]

-

Intramolecular Charge Transfer (ICT): The binding event can alter the charge distribution in the excited state of the molecule, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[1][5]

-

Förster Resonance Energy Transfer (FRET): While less common for single-molecule sensors, in appropriately designed systems, the binding event could alter the distance or orientation between a donor and acceptor fluorophore, modulating the FRET efficiency.[6]

The carboxylic acid group on the naphthalene ring can enhance water solubility and provides a potential site for conjugation to other molecules, expanding its application scope.

Diagram of the General Sensing Mechanism

Caption: General sensing mechanism of this compound.

Photophysical Properties (Representative)

While specific experimental data for this compound is not extensively published, we can estimate its photophysical properties based on the naphthalene chromophore.[3][4] Naphthalene derivatives typically exhibit excitation and emission in the ultraviolet to blue region of the spectrum. The presence of the carboxyl and boronic acid groups may slightly alter these properties.

| Property | Representative Value | Notes |

| Excitation Wavelength (λex) | ~320 - 350 nm | This is a typical range for naphthalene derivatives and should be determined experimentally. |

| Emission Wavelength (λem) | ~380 - 450 nm | A significant Stokes shift is expected. The exact wavelength may change upon analyte binding. |

| Quantum Yield (ΦF) | Moderate to High | Naphthalene itself has a moderate quantum yield. Substituents can influence this value.[3] |

| Solubility | Moderate in aqueous buffers (pH dependent) | The carboxylic acid group enhances solubility in neutral to basic aqueous solutions. |

Note: The above values are estimates and must be experimentally determined for this compound.

Experimental Protocols

Protocol 1: General Procedure for Saccharide Detection

This protocol provides a general framework for using this compound to detect saccharides. Optimization of sensor and analyte concentrations, as well as pH, is crucial for achieving the desired sensitivity and dynamic range.

Materials:

-

This compound

-

Saccharide standards (e.g., fructose, glucose, galactose)

-

Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

High-purity water

-

Spectrofluorometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for saccharide detection using a fluorescent boronic acid sensor.

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or directly in the buffer if soluble).

-

Prepare stock solutions of the saccharides to be tested (e.g., 100 mM) in the chosen buffer.

-

-

Determination of Optimal Excitation and Emission Wavelengths:

-

Prepare a dilute solution of the sensor (e.g., 10 µM) in the buffer.

-

Scan the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 420 nm) to find the optimal excitation wavelength (λex).

-

Scan the emission spectrum while exciting at the determined λex to find the optimal emission wavelength (λem).

-

-

Fluorescence Titration:

-

To a quartz cuvette, add a known volume of the sensor working solution (e.g., 2 mL of 10 µM).

-

Record the initial fluorescence intensity at the optimal λem.

-

Add small aliquots of the saccharide stock solution to the cuvette, mixing thoroughly after each addition.

-

Allow the solution to equilibrate for a few minutes before recording the fluorescence intensity.

-

Continue this process until no significant change in fluorescence is observed.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio of intensities (F/F₀) against the saccharide concentration.

-

The data can be fitted to a suitable binding model (e.g., 1:1 binding isotherm) to determine the binding constant (Ka).[7]

-

Protocol 2: pH Optimization

The binding affinity of boronic acids to diols is highly pH-dependent.[8][9] Therefore, optimizing the pH of the assay buffer is crucial.

-

Prepare a series of buffers with a range of pH values (e.g., from pH 6.0 to 9.0).

-

Repeat the fluorescence titration protocol described above in each buffer.

-

Plot the fluorescence response (e.g., maximum ΔF) against the pH to determine the optimal pH for sensing.

Potential Applications

The ability of this compound to recognize and signal the presence of diol-containing molecules opens up a wide range of potential applications:

-

Saccharide Sensing: As detailed in the protocol, this is a primary application, with potential for monitoring glucose levels in biological fluids.[6]

-

Glycoprotein and Glycan Analysis: The sensor could be used to detect and quantify glycoproteins, which play crucial roles in cellular recognition and disease progression.

-

Dopamine Detection: Dopamine, a key neurotransmitter, contains a catechol moiety (cis-diol) and can be detected by boronic acid-based sensors.

-

Reactive Oxygen Species (ROS) Detection: Certain ROS, such as hydrogen peroxide, can oxidize the boronic acid group, leading to a change in fluorescence, enabling their detection.

Representative Synthesis

Proposed Synthetic Scheme

Caption: A plausible synthetic route for this compound.

Disclaimer: This is a generalized synthetic scheme and would require experimental optimization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Incorrect excitation/emission wavelengths- Sensor concentration too low- Quenching by buffer components | - Re-determine optimal wavelengths- Increase sensor concentration- Use a different buffer system |

| Poor sensitivity to analyte | - Suboptimal pH- Low binding affinity | - Perform pH optimization (Protocol 2)- Consider a different sensor for low-affinity analytes |

| Inconsistent results | - Incomplete mixing- Temperature fluctuations- Photobleaching | - Ensure thorough mixing after each addition- Maintain a constant temperature- Minimize exposure of the sample to the excitation light |

Conclusion

This compound is a promising fluorescent sensor with the potential for a wide range of applications in biomedical research and diagnostics. Its naphthalene core provides a robust fluorescent signal, while the boronic acid moiety offers selective recognition of diol-containing analytes. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the capabilities of this versatile sensor. As with any experimental system, careful optimization of the assay conditions is key to achieving reliable and sensitive results.

References

- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - ProQuest [proquest.com]

- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A wavelength-ratiometric pH sensitive probe based on the boronic acid moiety and suppressed sugar response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on aryl boronic acids. I. Synthesis of naphthalene-1,4-diboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Saccharide Detection with 4-Carboxynaphthalene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Saccharide Detection and the Emergence of Boronic Acid-Based Probes

Saccharides, or carbohydrates, are fundamental to a vast array of biological processes, from cellular metabolism to intercellular communication and immune responses.[1] Consequently, the ability to accurately detect and quantify saccharides is of paramount importance in various fields, including biomedical research, clinical diagnostics (e.g., glucose monitoring in diabetes), and drug development.[1][2] Traditional methods for saccharide detection often rely on enzymatic assays, which can be susceptible to environmental factors and have limited stability.[3] Fluorescent chemosensors, particularly those based on boronic acids, have emerged as a robust and versatile alternative.[4][5]

Boronic acids exhibit a unique ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols, a structural motif abundant in saccharides.[1][4] This interaction leads to the formation of cyclic boronate esters, which can modulate the photophysical properties of an appended fluorophore, providing a detectable signal.[4][5] 4-Carboxynaphthalene-1-boronic acid is a promising fluorescent probe for saccharide detection, leveraging the intrinsic fluorescence of the naphthalene moiety. This application note provides a comprehensive guide to the principles and a detailed protocol for the use of this compound in saccharide detection.

Sensing Mechanism: The Interplay of Boronic Acid, Saccharides, and Fluorescence

The detection of saccharides using this compound is predicated on the reversible formation of a five- or six-membered cyclic boronate ester with the cis-diol groups of the target saccharide.[1][4] This interaction is highly dependent on pH. In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[4] The binding of a saccharide to the boronic acid shifts this equilibrium towards the anionic tetrahedral boronate ester, which is a stronger Lewis acid.[5]

This change in the electronic environment of the boron atom directly influences the fluorescence of the naphthalene fluorophore. The formation of the anionic boronate ester can alter the excited-state properties of the fluorophore, leading to a change in fluorescence intensity and/or a shift in the emission wavelength.[5][6] This alteration in the fluorescence signal is the basis for the quantitative detection of the saccharide.

Caption: Signaling pathway of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the detection of saccharides using this compound. Optimization of specific parameters may be necessary depending on the experimental setup and the specific saccharides being investigated.

I. Materials and Reagents

-

This compound (MW: 216.00 g/mol )[7]

-

Saccharides of interest (e.g., glucose, fructose, galactose)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium hydroxide (NaOH) solution, 0.1 M

-

Hydrochloric acid (HCl) solution, 0.1 M

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader or spectrofluorometer

II. Reagent Preparation

-

Stock Solution of this compound (10 mM): Dissolve 2.16 mg of this compound in 1 mL of DMSO. Store at -20°C, protected from light.

-

Working Solution of this compound (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4). Prepare this solution fresh before each experiment.

-

Saccharide Stock Solutions (1 M): Prepare 1 M stock solutions of each saccharide of interest in deionized water. These can be stored at 4°C for short-term use or -20°C for long-term storage.

-

Saccharide Working Solutions: Prepare a series of dilutions of the saccharide stock solutions in PBS (pH 7.4) to generate a concentration gradient for the assay.

III. Experimental Workflow

Caption: Experimental workflow for saccharide detection.

IV. Assay Procedure

-

Assay Setup: To each well of a 96-well black microplate, add the following in the specified order:

-

PBS (pH 7.4) to bring the final volume to 200 µL.

-

Saccharide working solution (e.g., 20 µL of a 10x concentrated solution). For the negative control, add 20 µL of PBS.

-

100 µM working solution of this compound (e.g., 20 µL to achieve a final concentration of 10 µM).

-

-

Incubation: Gently mix the contents of the wells and incubate the microplate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or spectrofluorometer. Based on structurally similar naphthalene-based boronic acids, the following settings are a good starting point for optimization[8][9]:

-

Excitation Wavelength: 350 - 400 nm

-

Emission Wavelength: 430 - 520 nm

-

Data Analysis and Interpretation

-

Background Subtraction: Subtract the fluorescence intensity of the blank wells (containing only PBS and the probe) from all experimental wells.

-

Data Plotting: Plot the fluorescence intensity as a function of the saccharide concentration.

-

Binding Affinity: The binding affinity (dissociation constant, Kd) can be determined by fitting the data to a suitable binding isotherm model, such as the Hill equation.

Key Experimental Parameters

| Parameter | Recommended Value/Range | Rationale |

| Probe Concentration | 5 - 20 µM | A balance between sufficient signal and minimizing inner filter effects. |

| pH | 7.4 | Physiological pH is relevant for many biological applications.[10] |

| Incubation Time | 15 - 30 minutes | Allows for the binding equilibrium to be reached. |

| Excitation Wavelength | ~370 nm | Based on the naphthalene fluorophore. |

| Emission Wavelength | ~450 nm | Based on the naphthalene fluorophore. |

Troubleshooting and Optimization

-

Low Signal: Increase the concentration of the boronic acid probe or adjust the gain settings on the fluorescence reader.

-

High Background: Ensure the purity of the reagents and use high-quality microplates.

-

Poor Reproducibility: Ensure accurate pipetting and thorough mixing of the reagents.

-

pH Optimization: The optimal pH for binding can vary depending on the pKa of the boronic acid and the specific saccharide. A pH titration experiment (e.g., from pH 6.0 to 9.0) can be performed to determine the optimal pH for the assay.

Conclusion

This compound offers a promising fluorescent tool for the sensitive and selective detection of saccharides. The protocol outlined in this application note provides a robust starting point for researchers to implement this technology in their studies. By understanding the underlying mechanism and carefully optimizing the experimental parameters, this probe can be effectively utilized for a wide range of applications in saccharide analysis.

References

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]

- 4. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Carboxynaphthalene-1-boronic acid in Modern Organic Synthesis

Introduction: The Versatility of a Bifunctional Naphthyl Building Block

4-Carboxynaphthalene-1-boronic acid is a bifunctional aromatic compound that has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its structure, featuring a naphthalene core appended with both a carboxylic acid and a boronic acid group at the C4 and C1 positions, respectively, offers chemists a unique platform for molecular construction. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. [1][2]Simultaneously, the carboxylic acid group provides a handle for a multitude of classic transformations, including amidation, esterification, and serves as a directing group or an anchoring point in materials science.

This unique combination of reactive sites on a rigid, fluorescent naphthalene scaffold has propelled its use in diverse fields, ranging from the synthesis of complex organic molecules and pharmaceuticals to the construction of advanced materials like fluorescent sensors, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). [3][4][5]This document provides an in-depth guide for researchers, outlining the key applications of this compound and providing detailed, field-proven protocols to facilitate its successful implementation in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BO₄ | PubChem [6] |

| Molecular Weight | 216.00 g/mol | PubChem [6] |

| Appearance | Off-white to light yellow powder | Thermo Fisher Scientific [7] |

| CAS Number | 332398-57-9 | BOC Sciences [] |

| Purity | Typically ≥95% | Fisher Scientific [9] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol. Limited solubility in water. | Echemi [10] |

Table 1: Key physicochemical properties of this compound.

Core Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad substrate scope. [1][11]this compound is an excellent coupling partner in these reactions, allowing for the facile introduction of a 4-carboxynaphthyl moiety onto a variety of aromatic and heteroaromatic systems.